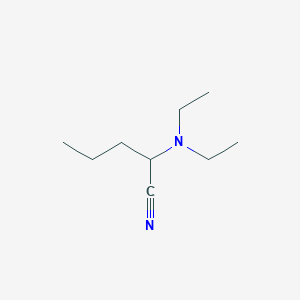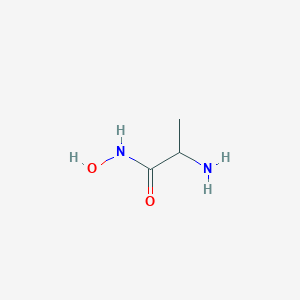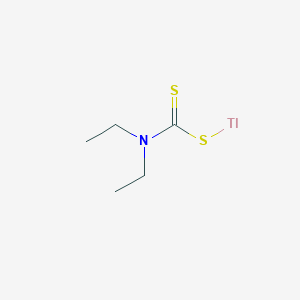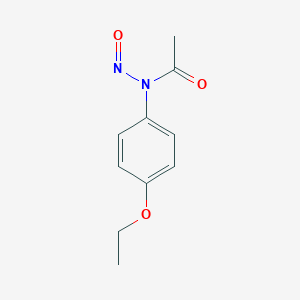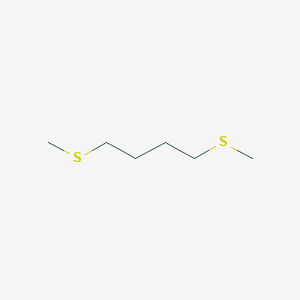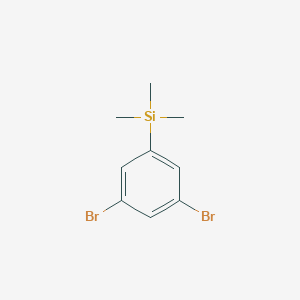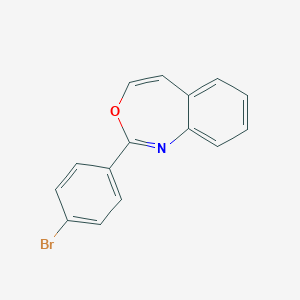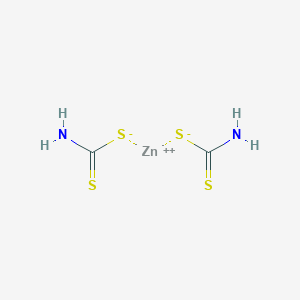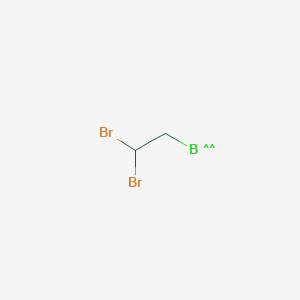
Borane, dibromoethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, dibromoethyl- is a chemical compound that is widely used in scientific research. It is a boron-based compound that is highly reactive and is used in various chemical reactions. Borane, dibromoethyl- is also known as 1-Bromo-2-(dibromoethyl)borane and has the chemical formula C2H5BBr2.
Mechanism of Action
The mechanism of action of borane, dibromoethyl- is based on its ability to act as a reducing agent. It can reduce various functional groups, such as carbonyls, ethers, and esters. The reaction mechanism involves the transfer of a hydride ion from borane, dibromoethyl- to the functional group, resulting in the formation of a new bond.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of borane, dibromoethyl-. However, it is known that boron is an essential element for plant growth and development. Borane, dibromoethyl- may have potential applications in agriculture as a source of boron for plants.
Advantages and Limitations for Lab Experiments
Borane, dibromoethyl- has several advantages for lab experiments. It is a highly reactive reducing agent that can be used in various chemical reactions. It is also relatively inexpensive and easy to handle. However, it is highly toxic and must be handled with care. It is also sensitive to air and moisture and must be stored under inert conditions.
Future Directions
There are several future directions for the research and development of borane, dibromoethyl-. One potential application is in the development of boron-based materials and polymers. Borane, dibromoethyl- may also have potential applications in the field of catalysis and as a reducing agent in organic synthesis. Further research is needed to explore the potential applications of borane, dibromoethyl- in various fields of science and technology.
Conclusion:
In conclusion, borane, dibromoethyl- is a highly reactive boron-based compound that is widely used in scientific research. It has several potential applications in various fields of science and technology. However, it is highly toxic and must be handled with care. Further research is needed to explore the potential applications of borane, dibromoethyl- and to develop safer and more efficient methods for its synthesis and handling.
Synthesis Methods
Borane, dibromoethyl- is synthesized by reacting dibromoethane with borane-tetrahydrofuran complex. The reaction is carried out in an inert atmosphere, and the product is purified by distillation.
Scientific Research Applications
Borane, dibromoethyl- is widely used in scientific research for various applications. It is used as a reducing agent in organic synthesis and is also used in the synthesis of various boron-based compounds. Borane, dibromoethyl- is also used in the preparation of boron-containing polymers and materials.
properties
CAS RN |
17933-10-7 |
|---|---|
Product Name |
Borane, dibromoethyl- |
Molecular Formula |
C2H3BBr2 |
Molecular Weight |
197.67 g/mol |
InChI |
InChI=1S/C2H3BBr2/c3-1-2(4)5/h2H,1H2 |
InChI Key |
KGEPEJLYEJBHNK-UHFFFAOYSA-N |
SMILES |
[B]CC(Br)Br |
Canonical SMILES |
[B]CC(Br)Br |
synonyms |
Ethyldibromoborane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




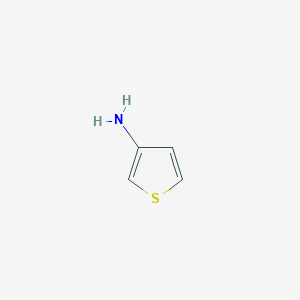
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
